molecular formula C17H14ClFO3 B2823278 (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 867327-40-0

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No. B2823278
CAS RN: 867327-40-0
M. Wt: 320.74
InChI Key: RMNTVESZGDBHLH-UHFFFAOYSA-N
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Description

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, also known as CFP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CFP is a member of the chalcone family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Photophysical and Spectroscopic Properties

  • Molecular Structure Analysis and Hyperpolarizability : A study by Najiya et al. (2014) investigated a compound structurally similar to (E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one. They focused on its molecular structure, FT-IR spectrum, and hyperpolarizability. It was found that the molecule's stability arises from hyper-conjugative interactions and charge delocalization, and it demonstrated significant nonlinear optical (NLO) properties (Najiya et al., 2014).

  • Photophysical Investigation : Asiri et al. (2017) explored the photophysical properties of a compound with a similar structure. Their study revealed insights into the solvatochromic properties, including extinction coefficient, oscillator strength, transition dipole moment, and fluorescence quantum yield. The compound showed significant changes in absorption and emission maxima with solvent polarity (Asiri et al., 2017).

Synthesis and Characterization

  • Synthesis and NLO Properties of Chalcone Derivatives : Research by Kwong et al. (2017) on chalcone derivatives, closely related to the compound , examined their crystal structure and NLO properties. The study highlighted how the arrangement of donor and acceptor groups in the molecules influences their nonlinear refraction and absorption, making them potential candidates for NLO device applications (Kwong et al., 2017).

Potential Applications

  • Fluorescent Molecular Probes : Diwu et al. (1997) investigated diphenyloxazoles with a dimethylamino group and a sulfonyl group, which are structurally similar to the queried compound. These compounds exhibited strong solvent-dependent fluorescence, suggesting their potential as molecular probes for studying various biological events (Diwu et al., 1997).

  • Nonlinear Optical Studies of Halogenated Chalcones : The research on halogenated chalcones with properties similar to the queried compound demonstrated significant third-order nonlinear optical properties. This study, focusing on the structure-property relationship, suggests potential applications in developing NLO devices (Structure–property relation and third-order nonlinear optical studies of two new halogenated chalcones, 2017).

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-21-11-6-9-17(22-2)13(10-11)16(20)8-7-12-14(18)4-3-5-15(12)19/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNTVESZGDBHLH-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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